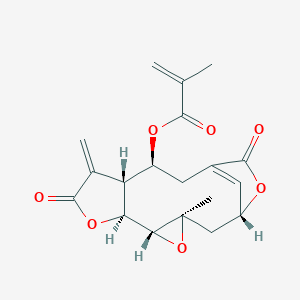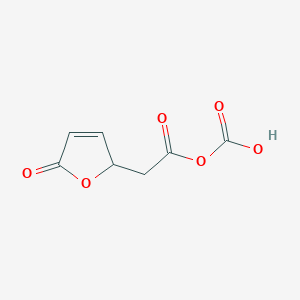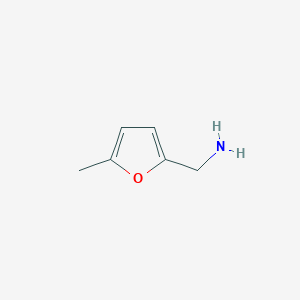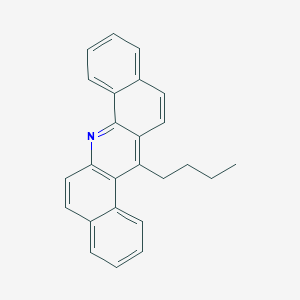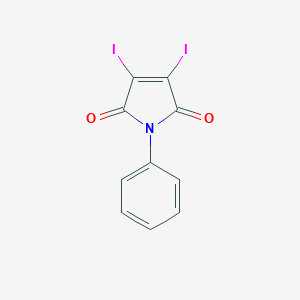
Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MDMA, or ecstasy, and has been used recreationally as a drug. However,
Mechanism Of Action
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a feeling of euphoria and increased sociability. However, MDMA can also have negative effects, such as increased heart rate and blood pressure, as well as dehydration and hyperthermia.
Biochemical And Physiological Effects
MDMA has been shown to have a variety of biochemical and physiological effects. In addition to increasing the release of serotonin, dopamine, and norepinephrine, MDMA can also increase the release of oxytocin, a hormone that is associated with social bonding and trust. MDMA has also been shown to increase heart rate and blood pressure, as well as cause dehydration and hyperthermia.
Advantages And Limitations For Lab Experiments
MDMA has several advantages as a tool for scientific research. It can be used to study the role of neurotransmitters in brain function and behavior, as well as the potential use of psychoactive substances for therapeutic purposes. However, MDMA also has several limitations. It is a controlled substance, which makes it difficult to obtain for research purposes. Additionally, the use of MDMA in research can be controversial due to its history of recreational use.
Future Directions
There are several future directions for research on MDMA. One area of research is focused on the use of MDMA-assisted psychotherapy for the treatment of other mental health conditions, such as anxiety and depression. Another area of research is focused on the development of new compounds that have similar effects to MDMA, but with fewer negative side effects. Additionally, research is needed to better understand the long-term effects of MDMA use, both recreationally and therapeutically.
Synthesis Methods
MDMA can be synthesized from safrole, a natural compound found in the roots of sassafras plants. The synthesis process involves several steps, including the isolation of safrole, its conversion to isosafrole, and the subsequent conversion of isosafrole to MDMA. The synthesis of MDMA is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
MDMA has been studied for its potential use in a variety of scientific research applications. One area of research has focused on the use of MDMA-assisted psychotherapy for the treatment of post-traumatic stress disorder (PTSD). Studies have shown that MDMA can help patients with PTSD to process traumatic memories and reduce symptoms of anxiety and depression.
Another area of research has focused on the use of MDMA as a tool for neuroscience research. MDMA has been shown to increase the release of serotonin and other neurotransmitters in the brain, which can help researchers to better understand the role of these chemicals in brain function and behavior.
properties
CAS RN |
13973-72-3 |
|---|---|
Product Name |
Methylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |
Molecular Formula |
C12H15NO5 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-methylcarbamate |
InChI |
InChI=1S/C12H15NO5/c1-13-12(15)17-6-8(14)11-7-16-9-4-2-3-5-10(9)18-11/h2-5,8,11,14H,6-7H2,1H3,(H,13,15) |
InChI Key |
FZSIVUZWRRJFSM-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Canonical SMILES |
CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




